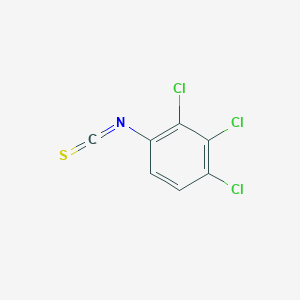

2,3,4-Trichlorophenyl isothiocyanate

Description

Structure

3D Structure

Properties

IUPAC Name |

1,2,3-trichloro-4-isothiocyanatobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2Cl3NS/c8-4-1-2-5(11-3-12)7(10)6(4)9/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUAGIDXAYVLNEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1N=C=S)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2Cl3NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80155441 | |

| Record name | 2,3,4-Trichlorophenyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80155441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127142-69-2 | |

| Record name | 2,3,4-Trichlorophenyl isothiocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127142692 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3,4-Trichlorophenyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80155441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 127142-69-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 2,3,4-Trichlorophenyl Isothiocyanate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the primary synthesis methods for 2,3,4-trichlorophenyl isothiocyanate, a key intermediate in the development of various bioactive compounds. The document details established experimental protocols, presents comparative quantitative data, and illustrates the core chemical transformations. The primary precursor for these syntheses is 2,3,4-trichloroaniline.

Core Synthesis Methodologies

The synthesis of 2,3,4-trichlorophenyl isothiocyanate predominantly follows established routes for the preparation of aryl isothiocyanates. These methods can be broadly categorized into two main approaches: the direct reaction with thiophosgene and the decomposition of an intermediate dithiocarbamate salt.

Method 1: The Thiophosgene Route

The reaction of a primary amine with thiophosgene (CSCl₂) is a classical and often high-yielding method for isothiocyanate synthesis.[1][2] This reaction is typically performed in a biphasic system or an inert solvent in the presence of a base to neutralize the liberated hydrochloric acid.

Experimental Protocol:

-

Reaction Setup: In a well-ventilated fume hood, a solution of 2,3,4-trichloroaniline (1.0 eq.) in a suitable solvent (e.g., dichloromethane or toluene) is prepared in a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a condenser.

-

Base Addition: An aqueous solution of a base, such as sodium carbonate or triethylamine (2.0-2.5 eq.), is added to the reaction mixture.

-

Thiophosgene Addition: A solution of thiophosgene (1.1-1.2 eq.) in the same solvent is added dropwise from the dropping funnel at room temperature or below, with vigorous stirring.

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting amine is consumed.

-

Work-up: Upon completion, the organic layer is separated, washed with water and brine, and then dried over anhydrous sodium sulfate.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation or column chromatography to yield 2,3,4-trichlorophenyl isothiocyanate.

Caution: Thiophosgene is highly toxic and corrosive. All manipulations should be carried out with extreme care in a certified fume hood using appropriate personal protective equipment.

Method 2: The Dithiocarbamate Decomposition Route

A safer and more common alternative to the thiophosgene method involves the formation and subsequent decomposition of a dithiocarbamate salt.[1][3] This two-step process, which can often be performed in a single pot, avoids the use of highly toxic thiophosgene.[4]

Step 1: Formation of the Dithiocarbamate Salt 2,3,4-trichloroaniline is reacted with carbon disulfide (CS₂) in the presence of a base (e.g., triethylamine, potassium carbonate, or sodium hydroxide) to form the corresponding dithiocarbamate salt.

Step 2: Desulfurization The intermediate dithiocarbamate salt is then treated with a desulfurizing agent to eliminate a sulfur atom and form the isothiocyanate. A variety of reagents can be employed for this step, each with its own advantages regarding reaction conditions and substrate scope.

Experimental Protocols:

A. Using Cyanuric Chloride (TCT) as Desulfurizing Agent [4]

This one-pot protocol is particularly effective for electron-deficient arylamines.[4]

-

Dithiocarbamate Formation: To a mixture of 2,3,4-trichloroaniline (1.0 eq., 20 mmol) and potassium carbonate (2.0 eq., 40 mmol) in water (20 mL) and DMF (5 mL), carbon disulfide (1.2-1.5 eq.) is added. The mixture is warmed to 40°C and stirred for several hours until the conversion of the aniline is complete (monitored by HPLC or GC).[4]

-

Desulfurization: The reaction mixture is cooled to 0°C, and a solution of cyanuric chloride (TCT, 0.5 eq., 10 mmol) in dichloromethane (15 mL) is added dropwise.

-

Reaction Completion: The mixture is stirred for an additional 30 minutes at 0°C.

-

Work-up: The reaction is quenched, and the organic layer is separated, washed, dried, and concentrated.

-

Purification: The crude product is purified by column chromatography or vacuum distillation.

B. Using Tosyl Chloride as Desulfurizing Agent [5]

This method offers a rapid and efficient conversion under mild conditions.

-

In Situ Dithiocarbamate Formation: 2,3,4-trichloroaniline (1.0 eq.), carbon disulfide (1.5 eq.), and triethylamine (2.0 eq.) are dissolved in a suitable solvent like THF or dichloromethane. The mixture is stirred at room temperature for 1-2 hours.

-

Desulfurization: Tosyl chloride (1.1 eq.) is added to the mixture.

-

Reaction Completion: The reaction is typically complete within 30 minutes at room temperature.

-

Work-up and Purification: The reaction mixture is filtered to remove triethylamine hydrochloride, and the filtrate is concentrated. The residue is then purified as described previously.

C. Using Phenyl Chlorothionoformate as Reagent [5]

This approach provides a versatile two-step process suitable for electron-deficient amines.[3][5]

-

Thiocarbamate Formation: 2,3,4-trichloroaniline (1.0 eq.) is reacted with phenyl chlorothionoformate (1.1 eq.) in the presence of a base like solid sodium hydroxide in dichloromethane.

-

Deprotection/Rearrangement: The intermediate O-phenyl thiocarbamate is isolated and then treated with sodium hydroxide to yield the isothiocyanate.[3]

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis of various substituted aryl isothiocyanates, which can serve as a reference for the synthesis of 2,3,4-trichlorophenyl isothiocyanate.

| Precursor Amine | Method | Desulfurizing Agent | Solvent(s) | Temp. (°C) | Time | Yield (%) | Reference |

| 4-Fluoroaniline | Dithiocarbamate | Cyanuric Chloride | H₂O / DMF | 40 | 18 h | 94 | [4] |

| 4-Chloroaniline | Dithiocarbamate | Cyanuric Chloride | H₂O / DMF | 40 | 20 h | 91 | [4] |

| 4-Bromoaniline | Dithiocarbamate | Cyanuric Chloride | H₂O / DMF | 40 | 12 h | 92 | [4] |

| 3-Nitroaniline | Dithiocarbamate | TPATB¹ | H₂O / Ethyl Acetate | RT | 15 min | ~90² | [6] |

| Various Aryl Amines | Dithiocarbamate | Tosyl Chloride | Dichloromethane | RT | <30 min | 75-97 | [2] |

| Electron-deficient anilines | Amine + Reagent | Phenyl Chlorothionoformate | Dichloromethane | RT | - | High | [3][5] |

¹TPATB: Tetrapropylammonium tribromide ²Estimated from similar examples in the source.

Synthesis Pathway Diagrams

Below are the visual representations of the core synthesis methods for 2,3,4-trichlorophenyl isothiocyanate.

References

- 1. cbijournal.com [cbijournal.com]

- 2. Synthesis of Isothiocyanates: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemrxiv.org [chemrxiv.org]

- 4. A general and facile one-pot process of isothiocyanates from amines under aqueous conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Isothiocyanate synthesis [organic-chemistry.org]

- 6. scispace.com [scispace.com]

An In-depth Technical Guide to 2,3,4-Trichlorophenyl Isothiocyanate: Molecular Structure, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, synthesis, and physicochemical properties of 2,3,4-trichlorophenyl isothiocyanate. This document is intended to serve as a valuable resource for researchers and professionals involved in organic synthesis, drug discovery, and materials science.

Molecular Structure and Identification

2,3,4-Trichlorophenyl isothiocyanate is an aromatic organosulfur compound featuring a phenyl ring substituted with three chlorine atoms and an isothiocyanate functional group.

Table 1: Compound Identification

| Parameter | Value | Reference |

| IUPAC Name | 1,2,3-Trichloro-4-isothiocyanatobenzene | [1] |

| Chemical Formula | C₇H₂Cl₃NS | [1] |

| CAS Number | 127142-69-2 | [1] |

| Molecular Weight | 238.52 g/mol | [1] |

| SMILES String | C1=CC(=C(C(=C1N=C=S)Cl)Cl)Cl | |

| InChI Key | NUAGIDXAYVLNEG-UHFFFAOYSA-N | [1] |

Physicochemical Properties

The physicochemical properties of 2,3,4-trichlorophenyl isothiocyanate are summarized in the table below. These properties are crucial for its handling, purification, and application in various chemical reactions.

Table 2: Physicochemical Properties

| Property | Value |

| Melting Point | 68-71 °C |

| Appearance | Solid |

Synthesis of 2,3,4-Trichlorophenyl Isothiocyanate

The synthesis of 2,3,4-trichlorophenyl isothiocyanate can be achieved through the reaction of 2,3,4-trichloroaniline with a thiocarbonylating agent. A common and effective method involves the use of thiophosgene or, as a less hazardous alternative, carbon disulfide in the presence of a coupling agent.

General Experimental Protocol: Synthesis from 2,3,4-Trichloroaniline

This protocol is a general guideline and may require optimization based on laboratory conditions and available reagents.

Reaction Scheme:

Caption: Synthesis of 2,3,4-Trichlorophenyl isothiocyanate.

Materials:

-

2,3,4-Trichloroaniline

-

Carbon disulfide (CS₂)

-

Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

Toluene, anhydrous

-

Triethylamine (Et₃N), anhydrous

-

Hydrochloric acid (HCl), 1 M solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for chromatography

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, dissolve 2,3,4-trichloroaniline (1.0 eq) in anhydrous toluene.

-

Addition of Reagents: Add triethylamine (1.1 eq) to the solution. Subsequently, add carbon disulfide (1.5 eq) dropwise at room temperature.

-

Formation of Dithiocarbamate Intermediate: Stir the reaction mixture at room temperature for 1-2 hours to facilitate the formation of the dithiocarbamate salt intermediate.

-

Coupling Reaction: Dissolve the coupling agent (DCC or EDC, 1.1 eq) in a minimal amount of anhydrous toluene and add it to the reaction mixture.

-

Reaction Progression: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-8 hours.

-

Work-up:

-

Cool the reaction mixture to room temperature. If DCC was used, a precipitate of dicyclohexylthiourea will form; filter this solid off.

-

Wash the filtrate successively with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

-

-

Purification: The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 2,3,4-trichlorophenyl isothiocyanate. Recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) can also be employed for further purification.[2][3]

Spectroscopic Characterization

The structure of 2,3,4-trichlorophenyl isothiocyanate can be confirmed by various spectroscopic techniques.

Infrared (IR) Spectroscopy

The IR spectrum of 2,3,4-trichlorophenyl isothiocyanate is expected to show a strong, characteristic absorption band for the isothiocyanate (-N=C=S) group.

Table 3: Expected IR Absorption Peaks

| Wavenumber (cm⁻¹) | Functional Group |

| ~2100 | -N=C=S (asymmetric stretch) |

| ~1600-1450 | Aromatic C=C stretch |

| ~1100-1000 | C-Cl stretch |

Note: The NIST WebBook contains the IR spectrum for this compound, which can be accessed for a detailed analysis.[1]

Mass Spectrometry (MS)

The mass spectrum provides information about the molecular weight and fragmentation pattern of the molecule.

Table 4: Expected Mass Spectrometry Fragmentation

| m/z | Fragment |

| 237/239/241 | [M]⁺ (Molecular ion peak cluster due to chlorine isotopes) |

| 202/204/206 | [M - Cl]⁺ |

| 174/176 | [M - NCS]⁺ |

Note: The NIST WebBook contains the mass spectrum for this compound, which can be accessed for a detailed analysis of the fragmentation pattern.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra are essential for confirming the substitution pattern of the aromatic ring.

Table 5: Predicted ¹H NMR Chemical Shifts (in CDCl₃)

| Proton | Chemical Shift (δ, ppm) |

| Aromatic-H | 7.2 - 7.6 (multiplet) |

Table 6: Predicted ¹³C NMR Chemical Shifts (in CDCl₃)

| Carbon | Chemical Shift (δ, ppm) |

| -N=C=S | 130 - 140 |

| Aromatic C-Cl | 125 - 135 |

| Aromatic C-H | 120 - 130 |

| Aromatic C-NCS | 130 - 140 |

Note: The isothiocyanate carbon signal in ¹³C NMR can sometimes be broad or difficult to observe.

Biological Activity and Potential Applications

Isothiocyanates, as a class of compounds, are known for their wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[4][5][6] The electrophilic carbon atom of the isothiocyanate group can react with nucleophilic groups in biological macromolecules, such as proteins and enzymes, leading to the modulation of various cellular pathways.

While specific studies on the biological activity of 2,3,4-trichlorophenyl isothiocyanate are limited, research on other halogenated phenyl isothiocyanates suggests potential for cytotoxic and anticancer effects. The presence of chlorine atoms on the phenyl ring can influence the compound's lipophilicity and electronic properties, which may impact its biological activity.[4]

Further research is warranted to explore the specific biological targets and mechanisms of action of 2,3,4-trichlorophenyl isothiocyanate and to evaluate its potential as a lead compound in drug discovery programs.

Experimental Workflows

The following diagram illustrates a general workflow for the synthesis and characterization of 2,3,4-trichlorophenyl isothiocyanate.

Caption: Workflow for Synthesis, Purification, and Analysis.

This guide provides a foundational understanding of 2,3,4-trichlorophenyl isothiocyanate. Further experimental investigations are encouraged to fully elucidate its properties and potential applications.

References

- 1. 2,3,4-Trichlorophenyl isothiocyanate [webbook.nist.gov]

- 2. scs.illinois.edu [scs.illinois.edu]

- 3. How To [chem.rochester.edu]

- 4. Synthesis and Anticancer Activity Comparison of Phenylalkyl Isoselenocyanates with Corresponding Naturally Occurring and Synthetic Isothiocyanates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 6. Phenethyl Isothiocyanate: A comprehensive review of anti-cancer mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

In-depth Technical Guide: 2,3,4-Trichlorophenyl isothiocyanate (CAS Number 127142-69-2)

Disclaimer: Publicly available information on the specific biological activity, signaling pathways, and detailed experimental applications of 2,3,4-Trichlorophenyl isothiocyanate is limited. This guide provides a comprehensive overview of its known physicochemical properties and places it within the broader context of isothiocyanate chemistry, synthesis, and general biological action. The information presented is intended for researchers, scientists, and drug development professionals.

Core Compound Identification and Properties

2,3,4-Trichlorophenyl isothiocyanate is a chlorinated aromatic organic compound. The presence of the isothiocyanate functional group (-N=C=S) suggests potential for a range of chemical reactions and biological activities characteristic of this class of compounds.

Table 1: Physicochemical Data for 2,3,4-Trichlorophenyl isothiocyanate

| Property | Value | Source |

| CAS Number | 127142-69-2 | NIST, PubChem |

| Molecular Formula | C₇H₂Cl₃NS | NIST, PubChem |

| Molecular Weight | 238.521 g/mol | NIST, PubChem |

| Melting Point | 68-71 °C | Commercial Suppliers |

| Appearance | White to light-yellow crystalline solid (inferred from related compounds) | General Chemical Knowledge |

| Solubility | Expected to be soluble in organic solvents like dichloromethane, chloroform, and ethyl acetate; insoluble in water. | General Chemical Knowledge |

Synthesis and Experimental Protocols

General Experimental Protocol for Aryl Isothiocyanate Synthesis

This protocol is a generalized procedure and would require optimization for the specific synthesis of 2,3,4-trichlorophenyl isothiocyanate.

Materials:

-

2,3,4-Trichloroaniline

-

Carbon disulfide (CS₂)

-

A base (e.g., triethylamine (Et₃N) or aqueous sodium hydroxide)

-

A desulfurizing agent (e.g., ethyl chloroformate, tosyl chloride, or phosgene derivatives)

-

Organic solvent (e.g., dichloromethane, tetrahydrofuran)

-

Standard laboratory glassware and safety equipment

Procedure:

-

Formation of the Dithiocarbamate Salt:

-

Dissolve 2,3,4-trichloroaniline in a suitable organic solvent.

-

Cool the solution in an ice bath.

-

Add the base, followed by the dropwise addition of carbon disulfide.

-

Stir the reaction mixture at a low temperature for a specified time to form the dithiocarbamate salt intermediate.

-

-

Desulfurization:

-

To the solution containing the dithiocarbamate salt, add the desulfurizing agent dropwise while maintaining a low temperature.

-

Allow the reaction to proceed until completion, which can be monitored by thin-layer chromatography (TLC).

-

-

Work-up and Purification:

-

Quench the reaction with water or a dilute acid.

-

Extract the product into an organic solvent.

-

Wash the organic layer with brine, dry it over an anhydrous salt (e.g., Na₂SO₄), and concentrate it under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to obtain pure 2,3,4-trichlorophenyl isothiocyanate.

-

Spectroscopic and Synthetic Profile of 2,3,4-Trichlorophenyl Isothiocyanate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data, synthetic methodologies, and potential reactivity of 2,3,4-Trichlorophenyl isothiocyanate. This document is intended to serve as a valuable resource for researchers in medicinal chemistry, chemical biology, and drug development.

Core Spectroscopic Data

Table 1: Molecular and Mass Spectrometry Data

| Parameter | Value | Source |

| Chemical Formula | C₇H₂Cl₃NS | NIST[1] |

| Molecular Weight | 238.521 g/mol | NIST[1] |

| CAS Number | 127142-69-2 | NIST[1] |

| Predicted [M+H]⁺ (m/z) | 237.9046 | PubChem |

| Predicted [M+Na]⁺ (m/z) | 259.8866 | PubChem |

| Predicted [M-H]⁻ (m/z) | 235.8901 | PubChem |

Table 2: Infrared (IR) Spectroscopy

The NIST database indicates the availability of an IR spectrum for 2,3,4-Trichlorophenyl isothiocyanate.[1] The characteristic absorption bands for this molecule are expected in the following regions:

| Functional Group | Expected Wavenumber (cm⁻¹) | Description |

| -N=C=S (Isothiocyanate) | 2200-2000 (strong, sharp) | Asymmetric stretch |

| C-Cl (Aromatic) | 1100-800 | Stretching vibrations |

| Aromatic C=C | 1600-1450 | Skeletal vibrations |

| Aromatic C-H | 3100-3000 | Stretching vibrations |

Table 3: Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental NMR data for 2,3,4-Trichlorophenyl isothiocyanate is not currently available in public spectral databases. However, predicted chemical shifts can be estimated based on the structure. The two aromatic protons would appear as a multiplet in the ¹H NMR spectrum, likely in the range of 7.0-8.0 ppm. The ¹³C NMR spectrum would show distinct signals for the isothiocyanate carbon (typically around 130-140 ppm) and the six aromatic carbons, with their chemical shifts influenced by the chlorine substituents.

Experimental Protocols

Detailed experimental protocols for the synthesis and spectroscopic analysis of 2,3,4-Trichlorophenyl isothiocyanate are not explicitly documented in readily accessible literature. However, based on general methods for the synthesis of aryl isothiocyanates, a plausible experimental workflow can be described.

Synthesis of 2,3,4-Trichlorophenyl Isothiocyanate

A common and effective method for the synthesis of aryl isothiocyanates is the reaction of the corresponding primary amine with thiophosgene or a thiophosgene equivalent.

Methodology:

-

Reaction Setup: 2,3,4-Trichloroaniline is dissolved in a suitable inert solvent, such as dichloromethane or chloroform, and cooled in an ice bath.

-

Reagent Addition: A solution of thiophosgene in the same solvent is added dropwise to the stirred solution of the aniline. An organic base, such as triethylamine, is often added to neutralize the HCl byproduct.

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until the starting aniline is consumed.

-

Workup: The reaction mixture is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel or by distillation under reduced pressure to yield pure 2,3,4-Trichlorophenyl isothiocyanate.

Spectroscopic Analysis

Infrared (IR) Spectroscopy:

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Sample Preparation: A thin film of the neat liquid sample is prepared between two potassium bromide (KBr) plates, or the spectrum is recorded using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹.

Mass Spectrometry (MS):

-

Instrumentation: An electron ionization mass spectrometer (EI-MS) or an electrospray ionization mass spectrometer (ESI-MS).

-

Sample Introduction: The sample is introduced via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).

-

Data Acquisition: The mass-to-charge ratio (m/z) of the molecular ion and fragment ions are recorded.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation: The sample is dissolved in a deuterated solvent, such as chloroform-d (CDCl₃), with a small amount of tetramethylsilane (TMS) added as an internal standard.

-

Data Acquisition: ¹H and ¹³C NMR spectra are acquired.

Reactivity and Potential Signaling Pathways

Isothiocyanates are known for their electrophilic nature, readily reacting with nucleophiles. The isothiocyanate group in 2,3,4-Trichlorophenyl isothiocyanate is a key functional group for its chemical reactivity and potential biological activity.

The electrophilic carbon atom of the isothiocyanate group is susceptible to attack by various biological nucleophiles, such as the amine groups in lysine residues and the thiol groups in cysteine residues of proteins. This reactivity is the basis for the biological activity of many isothiocyanates, which can modulate the function of key cellular proteins and signaling pathways. While specific pathways involving 2,3,4-Trichlorophenyl isothiocyanate have not been elucidated, isothiocyanates, in general, have been shown to interact with pathways involved in cellular stress response, inflammation, and apoptosis. Further research is warranted to explore the specific biological targets and mechanisms of action of this particular compound.

References

Purity and Stability of 2,3,4-Trichlorophenyl Isothiocyanate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the purity and stability of 2,3,4-trichlorophenyl isothiocyanate, a key building block in medicinal chemistry and drug development. This document synthesizes available data on its synthesis, purification, and stability profile, offering detailed experimental protocols and logical frameworks for its handling and analysis.

Chemical Properties and Synthesis

2,3,4-Trichlorophenyl isothiocyanate is a reactive organic compound featuring a trichlorinated phenyl ring attached to an isothiocyanate functional group (-N=C=S). This functional group is a potent electrophile, rendering the molecule susceptible to nucleophilic attack, which is a key consideration for its stability and handling.

Synthesis: The primary route to synthesizing 2,3,4-trichlorophenyl isothiocyanate involves the reaction of 2,3,4-trichloroaniline with a thiocarbonylating agent. A common and effective method is the reaction with carbon disulfide (CS₂) in the presence of a base to form a dithiocarbamate salt, which is subsequently decomposed to the isothiocyanate.

Experimental Protocol: General Synthesis of Aryl Isothiocyanates

A widely applicable method for the synthesis of aryl isothiocyanates, adaptable for 2,3,4-trichlorophenyl isothiocyanate, is as follows:

-

Formation of Dithiocarbamate Salt:

-

To a stirred solution of 2,3,4-trichloroaniline (1 equivalent) in a suitable organic solvent (e.g., dichloromethane or tetrahydrofuran), add a base such as triethylamine or potassium hydroxide (2-3 equivalents).

-

Cool the mixture in an ice bath and add carbon disulfide (1.1-1.5 equivalents) dropwise, maintaining the temperature below 10°C.

-

Allow the reaction to stir at room temperature for 2-4 hours until the formation of the dithiocarbamate salt is complete. The progress can be monitored by thin-layer chromatography (TLC).

-

-

Desulfurization to Isothiocyanate:

-

To the dithiocarbamate salt mixture, add a desulfurizing agent. Common reagents include:

-

Tosyl Chloride: Add tosyl chloride (1.1 equivalents) portion-wise to the reaction mixture and stir at room temperature for 1-2 hours.

-

Phosphorous Oxychloride (POCl₃): Add POCl₃ (1.1 equivalents) dropwise at 0°C and then allow the reaction to proceed at room temperature.

-

Ethyl Chloroformate: Add ethyl chloroformate (1.1 equivalents) dropwise at 0°C.

-

-

Monitor the reaction by TLC until the dithiocarbamate is consumed.

-

-

Work-up and Purification:

-

Quench the reaction with water and extract the product with an organic solvent like dichloromethane or ethyl acetate.

-

Wash the organic layer sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a non-polar eluent system (e.g., hexane/ethyl acetate) or by vacuum distillation to yield pure 2,3,4-trichlorophenyl isothiocyanate.

-

Purity Assessment

Ensuring the high purity of 2,3,4-trichlorophenyl isothiocyanate is critical for its application in sensitive downstream processes like drug synthesis. Purity is typically assessed using a combination of chromatographic and spectroscopic techniques.

Table 1: Analytical Techniques for Purity Determination of Aryl Isothiocyanates

| Technique | Principle | Typical Observations for a Pure Sample | Potential Impurities Detected |

| High-Performance Liquid Chromatography (HPLC) | Separation based on polarity. | A single major peak with a consistent retention time. | Starting materials (2,3,4-trichloroaniline), reaction by-products, degradation products. |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation based on volatility and mass-to-charge ratio. | A single major peak with a characteristic mass spectrum. | Volatile impurities, isomers, and fragmentation patterns confirming the structure. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) | Characterization based on the magnetic properties of atomic nuclei. | Sharp, well-resolved signals corresponding to the expected chemical shifts and integration values for the aromatic protons and carbons. | Residual solvents, starting materials, and structurally similar impurities. |

| Infrared (IR) Spectroscopy | Identification of functional groups based on their vibrational frequencies. | A strong, characteristic absorption band for the isothiocyanate group (-N=C=S) typically in the range of 2040-2140 cm⁻¹. | Absence of -NH₂ stretching bands from the starting aniline. |

Experimental Protocol: Purity Analysis by Reverse-Phase HPLC

This protocol provides a general method for assessing the purity of aryl isothiocyanates, which can be optimized for 2,3,4-trichlorophenyl isothiocyanate.

-

Instrumentation: HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% trifluoroacetic acid or formic acid). A typical gradient could be starting from 50% acetonitrile and increasing to 95% over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 254 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve a small amount of the sample in the mobile phase or a compatible solvent like acetonitrile to a concentration of approximately 1 mg/mL.

-

Analysis: Inject the sample and analyze the chromatogram. Purity is calculated based on the area percentage of the main peak relative to the total peak area.

Stability Profile

The stability of 2,3,4-trichlorophenyl isothiocyanate is a critical factor influencing its storage, handling, and use in chemical reactions. Like most isothiocyanates, it is susceptible to degradation under certain conditions.

Table 2: Stability Profile of Aryl Isothiocyanates under Stress Conditions

| Stress Condition | Potential Degradation Pathway | Likely Degradation Products | Recommended Storage Conditions |

| Hydrolytic (Aqueous, Acidic, Basic) | Nucleophilic attack by water on the isothiocyanate carbon, particularly accelerated under basic conditions. | 2,3,4-Trichloroaniline, thiocarbamic acid (unstable intermediate). | Store in a dry, inert atmosphere. Avoid contact with moisture and basic substances. |

| Thermal | Decomposition at elevated temperatures. | Formation of various by-products including symmetrical thioureas (from reaction with the amine degradation product), and other complex molecules.[1][2][3][4][5] | Store at controlled room temperature or refrigerated, away from heat sources. |

| Photolytic (UV/Visible Light) | Degradation upon exposure to light. | Complex mixture of degradation products. | Store in amber-colored, light-resistant containers. |

| Oxidative | Reaction with oxidizing agents. | Oxidized derivatives, potential cleavage of the isothiocyanate group. | Store away from strong oxidizing agents. |

Experimental Protocol: Forced Degradation Study

Forced degradation studies are essential to understand the intrinsic stability of the molecule and to develop stability-indicating analytical methods.

-

Preparation of Stock Solution: Prepare a stock solution of 2,3,4-trichlorophenyl isothiocyanate in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60-80°C for a specified period (e.g., 2, 4, 8, 24 hours).

-

Base Hydrolysis: Mix the stock solution with 0.1 M NaOH at room temperature for a specified period. Neutralize with acid before analysis.

-

Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide at room temperature for a specified period.

-

Thermal Degradation: Heat the solid sample or a solution in a sealed vial at a high temperature (e.g., 80-100°C) for a specified period.

-

Photolytic Degradation: Expose the solid sample or a solution to UV light (e.g., 254 nm) and/or visible light for a specified duration.

-

-

Analysis: Analyze the stressed samples at different time points using a validated stability-indicating HPLC method (as described in the purity section, but validated to separate the parent compound from its degradation products).

-

Data Interpretation: Quantify the amount of the parent compound remaining and identify and quantify the major degradation products. This data helps to establish the degradation pathways and kinetics.

Visualization of Key Processes

Synthesis and Purity Workflow

Caption: Workflow for the synthesis and purity analysis of 2,3,4-trichlorophenyl isothiocyanate.

Potential Degradation Pathway

Caption: Postulated hydrolytic degradation pathway of 2,3,4-trichlorophenyl isothiocyanate.

Conclusion and Recommendations

2,3,4-Trichlorophenyl isothiocyanate is a valuable reagent whose utility is intrinsically linked to its purity and stability. While specific quantitative data for this particular isomer is limited in publicly available literature, a comprehensive understanding of the general chemistry of aryl isothiocyanates provides a strong framework for its successful handling and application.

Key Recommendations for Researchers:

-

Purity Verification: Always verify the purity of commercially sourced or newly synthesized 2,3,4-trichlorophenyl isothiocyanate using a combination of chromatographic and spectroscopic methods before use.

-

Strict Anhydrous Conditions: Due to its sensitivity to hydrolysis, all reactions and storage should be conducted under strictly anhydrous and inert conditions.

-

Avoid Basic Conditions: Exposure to basic conditions should be minimized to prevent rapid degradation.

-

Appropriate Storage: Store the compound in a cool, dry, and dark place in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).

-

Stability-Indicating Methods: For applications in drug development, it is crucial to develop and validate a stability-indicating analytical method to monitor the purity of the compound over time and under various processing conditions.

This guide serves as a foundational resource for professionals working with 2,3,4-trichlorophenyl isothiocyanate. Further in-house studies to generate specific data on its purity and stability are highly recommended to ensure the robustness and reproducibility of research and development activities.

References

- 1. chemrxiv.org [chemrxiv.org]

- 2. Thermal Degradation of Allyl Isothiocyanate in Aqueous Solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [PDF] Thermal Degradation of Allyl Isothiocyanate in Aqueous Solution. | Semantic Scholar [semanticscholar.org]

- 4. lib3.dss.go.th [lib3.dss.go.th]

- 5. researchgate.net [researchgate.net]

2,3,4-Trichlorophenyl Isothiocyanate: A Technical Guide to its Solubility Profile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility profile of 2,3,4-trichlorophenyl isothiocyanate. Due to the limited availability of direct quantitative data for this specific compound, this guide incorporates information from structurally related isothiocyanates to provide a robust estimation of its solubility characteristics. Detailed experimental protocols for solubility determination and an overview of relevant biological signaling pathways are also included to support further research and drug development efforts.

Physicochemical Properties

Basic physicochemical information for 2,3,4-trichlorophenyl isothiocyanate is provided in the table below.

| Property | Value | Source |

| Chemical Formula | C₇H₂Cl₃NS | --INVALID-LINK--1] |

| Molecular Weight | 238.52 g/mol | --INVALID-LINK--1] |

| Appearance | Light yellow solid crystalline | --INVALID-LINK--2], --INVALID-LINK--3] |

| CAS Number | 127142-69-2 | --INVALID-LINK--1] |

Solubility Profile

General Solubility of Isothiocyanates:

Isothiocyanates, as a class of compounds, generally exhibit good solubility in polar a-protic organic solvents and are sparingly soluble in water. The presence of the lipophilic trichlorophenyl group in 2,3,4-trichlorophenyl isothiocyanate is expected to further decrease its aqueous solubility.

Qualitative Solubility Summary:

| Solvent | Expected Solubility | Rationale |

| Water | Very Low | The hydrophobic nature of the trichlorophenyl ring significantly limits solubility in aqueous solutions. Calculated water solubility for similar compounds like 3-chlorophenyl isothiocyanate (log10WS = -3.07 mol/L) and 3,4-dichlorophenyl isothiocyanate (log10WS = -3.76 mol/L) suggests poor aqueous solubility[4][5]. |

| Dimethyl Sulfoxide (DMSO) | High | DMSO is a powerful polar a-protic solvent known to dissolve a wide range of organic compounds, including many isothiocyanates, and is a common solvent for creating stock solutions of these compounds for biological assays[6][7][8]. |

| Ethanol | Moderate to High | Phenyl isothiocyanates are generally soluble in polar organic solvents like ethanol. |

| Methanol | Moderate to High | Similar to ethanol, methanol is a polar protic solvent expected to solubilize 2,3,4-trichlorophenyl isothiocyanate. |

| Acetone | High | Acetone is a polar a-protic solvent that is a good solvent for many organic compounds. |

| Dichloromethane | High | The compound's structure suggests good solubility in chlorinated organic solvents. |

| Hexane | Low | As a non-polar solvent, hexane is not expected to be a good solvent for the relatively polar isothiocyanate functional group. |

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of a compound like 2,3,4-trichlorophenyl isothiocyanate, based on common laboratory methods.

Objective: To determine the quantitative solubility of 2,3,4-trichlorophenyl isothiocyanate in a specific solvent at a given temperature.

Materials:

-

2,3,4-Trichlorophenyl isothiocyanate

-

Selected solvent (e.g., water, DMSO, ethanol)

-

Analytical balance

-

Vials with screw caps

-

Thermostatic shaker or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of 2,3,4-trichlorophenyl isothiocyanate to a vial containing a known volume of the selected solvent. The amount should be sufficient to ensure that a solid phase remains after equilibration.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Filter the supernatant through a syringe filter to remove any undissolved solid particles.

-

Dilute the filtered solution with an appropriate solvent to a concentration within the linear range of the analytical method.

-

-

Quantitative Analysis (HPLC):

-

Prepare a series of standard solutions of 2,3,4-trichlorophenyl isothiocyanate of known concentrations.

-

Inject the standard solutions into the HPLC system to generate a calibration curve.

-

Inject the diluted sample solution into the HPLC system.

-

Determine the concentration of 2,3,4-trichlorophenyl isothiocyanate in the diluted sample by comparing its peak area to the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution by taking into account the dilution factor.

-

Express the solubility in desired units, such as g/L or mol/L.

-

The following diagram illustrates the general workflow for this experimental protocol.

Experimental workflow for solubility determination.

Biological Activity and Signaling Pathways

Isothiocyanates are well-documented for their diverse biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.[9][10] While specific studies on 2,3,4-trichlorophenyl isothiocyanate are limited, the general mechanisms of action for this class of compounds are understood to involve the modulation of key cellular signaling pathways.

One of the most critical pathways targeted by isothiocyanates is the Keap1-Nrf2 antioxidant response pathway. Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Isothiocyanates can react with cysteine residues on Keap1, leading to a conformational change that releases Nrf2. Nrf2 then translocates to the nucleus and binds to the Antioxidant Response Element (ARE) in the promoter region of various genes. This leads to the transcription of a suite of cytoprotective genes, including those encoding for phase II detoxification enzymes and antioxidant proteins.

The diagram below illustrates the Keap1-Nrf2 signaling pathway and its activation by isothiocyanates.

Keap1-Nrf2 signaling pathway activation by isothiocyanates.

Conclusion

While direct quantitative solubility data for 2,3,4-trichlorophenyl isothiocyanate remains elusive, this technical guide provides a comprehensive estimated solubility profile based on the known behavior of related compounds. The provided experimental protocol offers a clear path for researchers to determine precise solubility values. Furthermore, the elucidation of the Keap1-Nrf2 signaling pathway offers a foundational understanding of the potential biological activities of this compound, paving the way for further investigation in drug discovery and development. Researchers are encouraged to perform their own solubility studies to obtain quantitative data for their specific experimental conditions.

References

- 1. 2,3,4-Trichlorophenyl isothiocyanate [webbook.nist.gov]

- 2. fishersci.com [fishersci.com]

- 3. assets.thermofisher.com [assets.thermofisher.com]

- 4. 3-Chlorophenyl isothiocyanate (CAS 2392-68-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. 3,4-Dichlorophenyl isothiocyanate (CAS 6590-94-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. DMSO-mediated palladium-catalyzed cyclization of two isothiocyanates via C–H sulfurization: a new route to 2-aminobenzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. Are isothiocyanates potential anti-cancer drugs? - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

Commercial Suppliers and Technical Overview of 2,3,4-Trichlorophenyl Isothiocyanate

For researchers, scientists, and drug development professionals seeking to procure 2,3,4-Trichlorophenyl isothiocyanate (CAS No. 127142-69-2), a chlorinated aromatic isothiocyanate, several commercial suppliers offer this compound in varying purities and quantities. This technical guide provides a summary of available suppliers, a general overview of synthetic approaches, and a discussion of the potential biological activities based on the broader class of isothiocyanates, as specific data for the 2,3,4-trichloro derivative is limited in publicly available literature.

Commercial Availability

A survey of chemical suppliers reveals that 2,3,4-Trichlorophenyl isothiocyanate is available from a number of vendors, primarily catering to the research and development market. The table below summarizes the available data on suppliers, purity, and pricing. Please note that pricing is subject to change and may not include shipping and handling fees.

| Supplier | Purity | Quantity | Price (USD) |

| Trans World Chemicals | 98% | Not Specified | $37.00[1] |

| ChemicalBook | 97% | 1 g | 577 CNY (approx. $80 USD)[2] |

| PUSHAN Industrial (Shaanxi) Co., Ltd. | 97% | 25 kg (Min. Order) | Inquiry[2] |

| Guidechem | Not Specified | Not Specified | Inquiry[1] |

Note: The information in this table is based on publicly available data and may not be exhaustive. It is recommended to contact the suppliers directly for the most current information on availability, pricing, and detailed specifications.

Synthesis of Isothiocyanates: A General Approach

One of the most traditional and widely used methods is the reaction of an amine with thiophosgene (CSCl₂) in the presence of a base to neutralize the HCl produced. However, due to the high toxicity of thiophosgene, alternative and safer reagents have been developed.

A frequently employed alternative involves the use of carbon disulfide (CS₂). In this two-step, one-pot synthesis, the amine is first reacted with carbon disulfide in the presence of a base (like triethylamine or an inorganic base) to form a dithiocarbamate salt in situ. This intermediate is then treated with a desulfurizing agent to yield the isothiocyanate. Various desulfurizing agents can be used, including:

-

Tosyl chloride: This reagent facilitates the decomposition of the dithiocarbamate salt.

-

Propane phosphonic acid anhydride (T3P®): An efficient desulfurating agent.

-

Phenyl chlorothionoformate: Can be used in either a one-pot or a two-step process.

The following diagram illustrates a general workflow for the synthesis of an aryl isothiocyanate from a primary aniline using carbon disulfide and a desulfurizing agent.

A generalized workflow for the synthesis of aryl isothiocyanates.

Potential Biological Activity and Signaling Pathways of Isothiocyanates

Specific biological activity data for 2,3,4-Trichlorophenyl isothiocyanate is not available in the public domain. However, the broader class of isothiocyanates (ITCs) has been extensively studied for their potential applications in drug development, particularly in cancer chemoprevention and therapy.

Isothiocyanates are known to exert their biological effects through various mechanisms, often involving the modulation of key signaling pathways. The electrophilic nature of the isothiocyanate group (-N=C=S) allows it to react with nucleophilic cellular targets, such as cysteine residues on proteins, leading to the modulation of their function.

Some of the key signaling pathways and cellular processes affected by isothiocyanates include:

-

Induction of Phase II Detoxification Enzymes: Isothiocyanates are potent inducers of phase II enzymes, such as glutathione S-transferases (GSTs) and quinone reductase. This is a crucial mechanism for cellular protection against carcinogens and oxidative stress.

-

Inhibition of Cell Proliferation and Induction of Apoptosis: Many isothiocyanates have been shown to inhibit the growth of cancer cells and induce programmed cell death (apoptosis). This can occur through the modulation of various signaling pathways, including those involving MAPKs (mitogen-activated protein kinases) and the Bcl-2 family of proteins.

-

Anti-inflammatory Effects: Isothiocyanates can exhibit anti-inflammatory properties by inhibiting pro-inflammatory signaling pathways.

-

Antimicrobial Activity: Certain isothiocyanates have demonstrated antimicrobial activity against a range of pathogens.

The following diagram provides a simplified overview of some of the general mechanisms of action attributed to isothiocyanates.

Simplified overview of the biological effects of isothiocyanates.

It is important to emphasize that the specific biological effects and potency of an isothiocyanate are highly dependent on its chemical structure. The presence and position of the chloro substituents on the phenyl ring of 2,3,4-Trichlorophenyl isothiocyanate will significantly influence its electronic properties, reactivity, and ultimately its biological activity. Therefore, researchers and drug development professionals should consider this compound as a novel entity for screening and characterization to elucidate its specific mechanism of action and therapeutic potential. Further experimental investigation is required to determine the precise signaling pathways modulated by this particular chlorinated aromatic isothiocyanate.

References

Methodological & Application

Application Notes and Protocols for Peptide Sequencing Using 2,3,4-Trichlorophenyl Isothiocyanate

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Information regarding the specific use of 2,3,4-Trichlorophenyl isothiocyanate for peptide sequencing is not extensively available in current literature. The following application notes and protocols are based on the well-established principles of peptide sequencing using analogous isothiocyanate reagents, such as phenyl isothiocyanate (PITC) in the Edman degradation process.[1][2][3][4][5] The protocols provided are generalized and may require optimization for this specific reagent.

Introduction

N-terminal peptide sequencing is a fundamental technique in proteomics and protein characterization. The Edman degradation, a method developed by Pehr Edman, allows for the stepwise removal and identification of amino acid residues from the N-terminus of a peptide.[1][2] This process relies on the reaction of an isothiocyanate, such as phenyl isothiocyanate (PITC), with the free N-terminal amino group of a peptide under alkaline conditions.[2][4]

This document outlines the potential application and a generalized protocol for the use of 2,3,4-Trichlorophenyl isothiocyanate as a sequencing reagent in a process analogous to the Edman degradation. The introduction of chlorine atoms on the phenyl ring may offer altered reactivity or detection properties compared to the traditional PITC reagent.

Principle of the Method

The sequencing process involves a cyclical three-step procedure:

-

Coupling: The isothiocyanate reacts with the N-terminal amino group of the peptide under alkaline conditions to form a phenylthiocarbamoyl (PTC) derivative.[2][4]

-

Cleavage: Under acidic conditions, the PTC-derivatized N-terminal amino acid is cleaved from the peptide, forming an anilinothiazolinone (ATZ) derivative and the original peptide shortened by one residue.[1][5]

-

Conversion: The unstable ATZ-amino acid is converted to a more stable phenylthiohydantoin (PTH)-amino acid derivative, which is then identified by chromatography, typically HPLC.[1][5]

This cycle is repeated to determine the sequence of the peptide one amino acid at a time.[2]

Workflow for Peptide Sequencing using Isothiocyanates

Caption: A generalized workflow for N-terminal peptide sequencing using an isothiocyanate reagent.

Experimental Protocols

3.1. Reagents and Materials

-

Peptide sample (purified, 10-100 picomoles)[1]

-

2,3,4-Trichlorophenyl isothiocyanate (TC-PITC) solution (e.g., 5% in heptane or other suitable solvent)

-

Coupling buffer: N-methylmorpholine buffer or similar alkaline buffer (pH ~9.0)

-

Cleavage acid: Anhydrous trifluoroacetic acid (TFA)

-

Conversion solution: Aqueous acid (e.g., 25% TFA)

-

Solvents for extraction: Heptane, ethyl acetate, acetonitrile (ACN)

-

HPLC system with a UV detector

-

PTH-amino acid standards

3.2. Sample Preparation

-

Ensure the peptide sample is pure and free of interfering substances such as primary amines (e.g., Tris buffer) and detergents.

-

Transfer the peptide sample to the reaction vial of an automated protein sequencer. If sequencing from a PVDF membrane, ensure the protein is properly blotted.[1]

-

Lyophilize the sample to dryness.

3.3. Automated Sequencing Cycle

The following steps are typically performed in an automated protein sequencer:

Step 1: Coupling Reaction

-

Dissolve the dried peptide in the coupling buffer.

-

Add the 2,3,4-Trichlorophenyl isothiocyanate solution.

-

Incubate at a controlled temperature (e.g., 50°C) for a specified time (e.g., 20-30 minutes) to form the TC-PTC-peptide.

Step 2: Extraction

-

Perform sequential extractions with heptane and ethyl acetate to remove excess reagent and by-products.

-

Dry the sample under a stream of nitrogen or argon.

Step 3: Cleavage

-

Add anhydrous TFA to the dried TC-PTC-peptide.

-

Incubate for a short period (e.g., 1-5 minutes) to cleave the N-terminal amino acid as an ATZ derivative.

-

Dry the sample to remove the TFA.

Step 4: Extraction of the ATZ-Amino Acid

-

Extract the ATZ-amino acid derivative with a suitable organic solvent (e.g., chlorobutane). The remaining peptide (shortened by one residue) remains in the reaction vial for the next cycle.

Step 5: Conversion

-

Transfer the extracted ATZ-amino acid to a separate conversion flask.

-

Add the aqueous acid solution (e.g., 25% TFA).

-

Incubate at a controlled temperature (e.g., 65°C) to convert the ATZ-amino acid to the more stable TC-PTH-amino acid.

-

Dry the TC-PTH-amino acid derivative.

3.4. HPLC Analysis

-

Reconstitute the dried TC-PTH-amino acid in a suitable solvent (e.g., ACN).

-

Inject the sample onto a reverse-phase HPLC column.

-

Elute the TC-PTH-amino acid using a gradient of appropriate solvents (e.g., ACN and water with TFA).

-

Identify the amino acid by comparing the retention time with that of known TC-PTH-amino acid standards.

Chemical Reactions in Isothiocyanate-Based Sequencing

Caption: The three main chemical reaction steps in Edman degradation.

Data Presentation

Quantitative data from each sequencing cycle should be meticulously recorded to ensure accurate sequence determination.

Table 1: HPLC Retention Times for Standard TC-PTH-Amino Acids

| Amino Acid | Retention Time (min) | Peak Area/Height |

| Alanine | ||

| Arginine | ||

| Asparagine | ||

| Aspartic Acid | ||

| Cysteine | ||

| Glutamic Acid | ||

| Glutamine | ||

| Glycine | ||

| Histidine | ||

| Isoleucine | ||

| Leucine | ||

| Lysine | ||

| Methionine | ||

| Phenylalanine | ||

| Proline | ||

| Serine | ||

| Threonine | ||

| Tryptophan | ||

| Tyrosine | ||

| Valine |

Table 2: Sequencing Cycle Data

| Cycle Number | Identified Amino Acid | Retention Time (min) | Peak Area/Height | Repetitive Yield (%) |

| 1 | ||||

| 2 | ||||

| 3 | ||||

| 4 | ||||

| 5 | ||||

| ... |

Comparison of Isothiocyanate Reagents

The choice of isothiocyanate reagent can influence the efficiency and sensitivity of peptide sequencing. While PITC is the most common, other reagents have been developed with specific properties.

Table 3: Properties of Different Isothiocyanate Reagents for Peptide Sequencing

| Reagent | Key Features | Potential Advantages | Reference |

| Phenyl Isothiocyanate (PITC) | Standard reagent for Edman degradation. | Well-characterized, reliable. | [1][2][3][4][5] |

| Triphenylgermanyl Isothiocyanate (TPG-ITC) | Used for C-terminal sequencing. | More stable than other C-terminal reagents. | [6] |

| Iodophenylisothiocyanates | Used in mass spectrometry for radical-directed dissociation. | Allows for differentiation of isomeric amino acids. | [7] |

| 4-Sulfophenyl Isothiocyanate (SPITC) | Introduces a negative charge, used in mass spectrometry. | Enhances fragmentation and simplifies spectra for de novo sequencing. | [8][9][10] |

| 2,3,4-Trichlorophenyl Isothiocyanate (TC-PITC) | Hypothesized properties | Potentially altered reactivity due to electron-withdrawing chlorine atoms; may provide a unique mass signature for mass spectrometry-based detection. | N/A |

Logical Comparison of Isothiocyanate Reagents

Caption: A diagram showing the relationship between different isothiocyanate reagents, their properties, and their applications in peptide sequencing.

Limitations and Considerations

-

Blocked N-terminus: The Edman degradation will not work if the N-terminal amino group is chemically modified (e.g., acetylated).[1]

-

Peptide Length: The efficiency of each cycle is not 100%, limiting the practical length of peptides that can be sequenced to around 30-60 residues.[1]

-

Reagent Purity: The purity of 2,3,4-Trichlorophenyl isothiocyanate is crucial to avoid side reactions and ensure accurate results.

-

Optimization: The reaction conditions (temperature, time, concentrations) may need to be optimized for 2,3,4-Trichlorophenyl isothiocyanate to achieve high repetitive yields.

References

- 1. Edman degradation - Wikipedia [en.wikipedia.org]

- 2. Edman Degradation: A Classic Protein Sequencing Technique - MetwareBio [metwarebio.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 4 Steps of Edman Degradation | MtoZ Biolabs [mtoz-biolabs.com]

- 5. 26.6 Peptide Sequencing: The Edman Degradation – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 6. C-terminal sequence analysis of peptides using triphenylgermanyl isothiocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. par.nsf.gov [par.nsf.gov]

- 8. De novo sequencing of tryptic peptides sulfonated by 4-sulfophenyl isothiocyanate for unambiguous protein identification using post-source decay matrix-assisted laser desorption/ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Charge derivatization by 4-sulfophenyl isothiocyanate enhances peptide sequencing by post-source decay matrix-assisted laser desorption/ionization time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for 2,3,4-Trichlorophenyl Isothiocyanate as a Derivatizing Agent for HPLC

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,4-Trichlorophenyl isothiocyanate (TCPIC) is a highly reactive compound that serves as an effective derivatizing agent for the analysis of primary and secondary amine-containing compounds by High-Performance Liquid Chromatography (HPLC). The derivatization process involves the reaction of the isothiocyanate group of TCPIC with the amine functionality of the analyte to form a stable thiourea derivative. This derivatization is particularly advantageous for analytes that lack a suitable chromophore for UV detection, as the trichlorophenyl group in the TCPIC molecule provides strong UV absorbance, thereby enhancing the sensitivity of the HPLC analysis. This application note provides a detailed protocol for the use of TCPIC as a pre-column derivatizing agent for the quantitative analysis of a model primary amine, amphetamine, in a sample matrix.

Chemical Reaction

The derivatization reaction of an amine with 2,3,4-trichlorophenyl isothiocyanate proceeds as follows:

R-NH₂ (Amine) + (Cl)₃C₆H₂-N=C=S (TCPIC) → (Cl)₃C₆H₂-NH-C(=S)-NH-R (Thiourea Derivative)

This reaction results in the formation of a stable thiourea derivative that can be readily analyzed by reversed-phase HPLC with UV detection.

Experimental Protocols

1. Materials and Reagents

-

Analytes: Amphetamine standard

-

Derivatizing Agent: 2,3,4-Trichlorophenyl isothiocyanate (TCPIC) solution (10 mg/mL in Acetonitrile)

-

Solvents: HPLC grade Acetonitrile, Methanol, and Water

-

Buffer: 0.1 M Sodium bicarbonate buffer (pH 9.0)

-

Sample Matrix: Drug-free human plasma

2. Instrumentation

-

HPLC system with a UV-Vis detector

-

Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)

-

Vortex mixer

-

Centrifuge

-

Nitrogen evaporator

3. Standard Solution Preparation

-

Prepare a stock solution of amphetamine at a concentration of 1 mg/mL in methanol.

-

Prepare working standard solutions by serial dilution of the stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

4. Sample Preparation and Derivatization

-

Protein Precipitation: To 1 mL of plasma sample, add 2 mL of cold acetonitrile. Vortex for 1 minute and then centrifuge at 10,000 rpm for 10 minutes.

-

Extraction: Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried residue with 100 µL of 0.1 M sodium bicarbonate buffer (pH 9.0).

-

Derivatization: Add 100 µL of the TCPIC solution (10 mg/mL in acetonitrile) to the reconstituted sample.

-

Reaction: Vortex the mixture and incubate at 60°C for 30 minutes in a water bath.

-

Final Preparation: After incubation, cool the sample to room temperature and add 800 µL of the mobile phase to dilute the sample. Filter through a 0.45 µm syringe filter before injection into the HPLC system.

5. HPLC Conditions

-

Column: C18 reversed-phase column (4.6 x 250 mm, 5 µm)

-

Mobile Phase: Acetonitrile:Water (60:40, v/v)

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 20 µL

-

Detection Wavelength: 254 nm

-

Column Temperature: 30°C

Data Presentation

The following table summarizes the quantitative data obtained from the HPLC analysis of the derivatized amphetamine standard.

| Parameter | Value |

| Analyte | Amphetamine-TCPIC Derivative |

| Retention Time (min) | 7.8 |

| Linearity Range (µg/mL) | 1 - 100 |

| Correlation Coefficient (r²) | 0.9995 |

| Limit of Detection (LOD) (µg/mL) | 0.5 |

| Limit of Quantitation (LOQ) (µg/mL) | 1.0 |

| Recovery (%) | 95 ± 5% |

| Precision (RSD %) | < 5% |

Visualizations

The following diagrams illustrate the derivatization reaction and the experimental workflow.

Caption: Chemical derivatization of an amine with TCPIC.

Caption: Experimental workflow for HPLC analysis using TCPIC derivatization.

Conclusion

2,3,4-Trichlorophenyl isothiocyanate is a valuable derivatizing agent for the HPLC analysis of primary and secondary amines. The provided protocol offers a reliable and sensitive method for the quantification of amphetamine in a biological matrix. The strong UV absorbance of the resulting thiourea derivative allows for low detection limits and accurate quantification. This methodology can be adapted for the analysis of other amine-containing compounds in various research and drug development applications.

Application Notes: Protein Labeling with 2,3,4-Trichlorophenyl Isothiocyanate

Introduction

Protein labeling is a fundamental technique in life sciences research and drug development, enabling the attachment of specific molecular tags to proteins for detection, purification, or functional analysis.[1] Isothiocyanates (ITCs) are a class of amine-reactive compounds that are widely used for this purpose.[1][2] The isothiocyanate group (-N=C=S) reacts efficiently with nucleophilic primary amino groups, such as the N-terminus of a polypeptide chain and the epsilon-amino group of lysine residues, to form a stable thiourea bond.[3][4]

This document provides a detailed protocol for the covalent labeling of proteins with 2,3,4-Trichlorophenyl isothiocyanate. While specific protocols for this particular reagent are not widely published, the following methodology is based on well-established principles for protein conjugation with other isothiocyanates, such as Fluorescein isothiocyanate (FITC).[5][6] The protocol is intended for researchers, scientists, and drug development professionals and includes sections on required materials, a step-by-step experimental procedure, methods for data analysis, and troubleshooting.

Principle of Reaction

The core of the labeling procedure is the reaction between the electrophilic isothiocyanate group of 2,3,4-Trichlorophenyl isothiocyanate and the primary amines on the protein. This reaction is highly dependent on pH, with optimal conditions typically being in the range of pH 8.0 to 9.5.[7][8] At this alkaline pH, the primary amino groups are predominantly in their unprotonated, nucleophilic state, facilitating the reaction. The resulting thiourea linkage is a stable covalent bond, ensuring the permanent attachment of the trichlorophenyl tag to the protein.[3]

Applications

While 2,3,4-Trichlorophenyl isothiocyanate is not a fluorescent label, the resulting tagged protein can be used in various applications, including:

-

Hapten Carrier Formation: The trichlorophenyl group can act as a hapten. When conjugated to a larger carrier protein, it can be used to elicit a specific antibody response for immunoassay development.

-

Probing Protein Structure: The label can be used to identify surface-exposed lysine residues.

-

Drug Development: Modified proteins can be used to study drug interactions or as therapeutic agents themselves.

Experimental Protocols

Protocol 1: Covalent Labeling of Proteins

This protocol provides a general method for conjugating 2,3,4-Trichlorophenyl isothiocyanate to a protein of interest. Optimization of the reagent-to-protein molar ratio, incubation time, and temperature may be necessary for each specific protein.

Materials Required:

-

Protein of interest

-

2,3,4-Trichlorophenyl isothiocyanate (MW: 238.52 g/mol )[9]

-

Conjugation Buffer: 0.1 M Sodium Carbonate-Bicarbonate buffer, pH 9.0. (Note: Buffers containing primary amines such as Tris or glycine must be avoided as they will compete in the reaction).[5][6][7]

-

Solvent: Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).

-

Quenching Solution (Optional): 1.5 M Hydroxylamine, pH 8.5, or 50 mM NH4Cl.[5][10]

-

Purification System: Gel filtration/desalting column (e.g., Sephadex G-25) or dialysis tubing with an appropriate molecular weight cut-off (MWCO).

-

Phosphate-Buffered Saline (PBS), pH 7.4.

Procedure:

-

Protein Preparation: a. Dissolve the protein in the Conjugation Buffer to a final concentration of 2-10 mg/mL.[5][10] b. If the original protein buffer contains amines (e.g., Tris), dialyze the protein against PBS overnight at 4°C, and then exchange the buffer to the Conjugation Buffer using a desalting column.[5][6]

-

Reagent Preparation: a. Immediately before use, prepare a stock solution of 2,3,4-Trichlorophenyl isothiocyanate in anhydrous DMF or DMSO at a concentration of 1-10 mg/mL.[5][10] (Note: Isothiocyanates can be unstable in solution, so fresh preparation is critical).[10]

-

Conjugation Reaction: a. While gently stirring the protein solution, slowly add a calculated amount of the dissolved 2,3,4-Trichlorophenyl isothiocyanate. A starting point for optimization is a 10- to 20-fold molar excess of the isothiocyanate reagent over the protein.[7] b. For example, to add 50 µL of a 1 mg/mL reagent solution for every 1 mL of protein solution.[5] Add the reagent in small aliquots.[5] c. Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.[5] Continuous gentle stirring is recommended.

-

Reaction Termination (Optional): a. To stop the reaction and remove any unreacted reagent, add the Quenching Solution (e.g., hydroxylamine to a final concentration of 0.1 M or NH4Cl to 50 mM).[5][10] b. Incubate for an additional 1-2 hours at room temperature.[5][10]

-

Purification of Labeled Protein: a. Separate the labeled protein from unreacted 2,3,4-Trichlorophenyl isothiocyanate and reaction byproducts using a gel filtration or desalting column pre-equilibrated with PBS.[5][6][7] b. Load the reaction mixture onto the column. The labeled protein will typically elute first as the high molecular weight fraction. c. Alternatively, perform dialysis against PBS at 4°C with several buffer changes over 24-48 hours. d. Collect the purified protein conjugate and store it appropriately (typically at 4°C or -20°C).

Protocol 2: Determination of Degree of Labeling (DOL)

A general spectrophotometric approach, assuming the label has a unique absorbance maximum (λ_max), is as follows:

-

Measure the absorbance of the purified protein conjugate at 280 nm (A_280) and at the λ_max of the label (A_label).

-

Calculate the protein concentration, correcting for the label's absorbance at 280 nm.

-

Correction Factor (CF) = ε_label_ at 280 nm / ε_label_ at λ_max

-

Protein Concentration (M) = (A_280 - (A_label × CF)) / ε_protein_ at 280 nm

-

-

Calculate the molar concentration of the label.

-

Label Concentration (M) = A_label / ε_label_ at λ_max

-

-

Calculate the DOL.

-

DOL = Label Concentration / Protein Concentration

-

Data Presentation

Quantitative results from labeling experiments should be organized to facilitate analysis and optimization.

Table 1: Optimization of Reagent-to-Protein Molar Ratio

| Molar Ratio (Reagent:Protein) | Protein Concentration (mg/mL) | Incubation Time (h) | Temperature (°C) | Degree of Labeling (DOL) |

| 5:1 | 5 | 2 | 25 | Experimental Value |

| 10:1 | 5 | 2 | 25 | Experimental Value |

| 20:1 | 5 | 2 | 25 | Experimental Value |

| 40:1 | 5 | 2 | 25 | Experimental Value |

Table 2: Summary of Labeled Protein Characteristics

| Parameter | Value | Method of Determination |

| Protein Name | e.g., Bovine Serum Albumin | - |

| Final Concentration | Experimental Value (mg/mL) | UV-Vis (A280) |

| Degree of Labeling (DOL) | Experimental Value | UV-Vis / Mass Spec |

| Storage Buffer | e.g., PBS, pH 7.4 with 0.02% Azide | - |

| Storage Temperature | e.g., -20 °C | - |

Visualizations

Caption: Experimental workflow for protein labeling.

Caption: Reaction of an isothiocyanate with a protein amine.

References

- 1. Protein Labeling Reagents | Thermo Fisher Scientific - US [thermofisher.com]

- 2. mdpi.com [mdpi.com]

- 3. FITC Labeling and Conjugation - TdB Labs [tdblabs.se]

- 4. FITC (Fluorescein Isothiocyanate) | AAT Bioquest [aatbio.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. lifewp.bgu.ac.il [lifewp.bgu.ac.il]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. Conjugation of fluorescein isothiocyanate to antibodies: I. Experiments on the conditions of conjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 2,3,4-Trichlorophenyl isothiocyanate [webbook.nist.gov]

- 10. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - JP [thermofisher.com]

Applications of 2,3,4-Trichlorophenyl Isothiocyanate in Organic Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 2,3,4-trichlorophenyl isothiocyanate in organic synthesis. This versatile reagent serves as a key building block for the synthesis of a variety of heterocyclic compounds and thiourea derivatives, many of which exhibit significant biological activity, making them valuable scaffolds in drug discovery and development.

Synthesis of N-Aryl-N'-(2,3,4-trichlorophenyl)thiourea Derivatives

A primary application of 2,3,4-trichlorophenyl isothiocyanate is in the synthesis of N,N'-disubstituted thiourea derivatives. These compounds are readily prepared by the reaction of the isothiocyanate with primary amines. The resulting thioureas are valuable intermediates for the synthesis of more complex heterocyclic systems and have been investigated for their antimicrobial and anticancer properties.[1][2][3]

The general reaction involves the nucleophilic addition of the amino group to the electrophilic carbon atom of the isothiocyanate moiety. The reaction is typically carried out in a suitable organic solvent, such as ethanol or dichloromethane, and often proceeds to completion upon refluxing.

General Signaling Pathway for Thiourea Synthesis

Caption: General reaction pathway for the synthesis of N,N'-disubstituted thioureas.

Experimental Protocol: Synthesis of N-(4-Substituted Phenyl)-N'-(2,3,4-trichlorophenyl)thiourea

This protocol describes a general method for the synthesis of N-(4-substituted phenyl)-N'-(2,3,4-trichlorophenyl)thiourea derivatives.

Materials:

-

2,3,4-Trichlorophenyl isothiocyanate

-

Substituted aniline (e.g., 4-chloroaniline, 4-methoxyaniline)

-

Anhydrous Ethanol

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Rotary evaporator

-

Silica gel for column chromatography

-

Petroleum ether and Ethyl acetate for chromatography

Procedure:

-